molecular formula C18H17F2NO3 B267068 2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

货号 B267068
分子量: 333.3 g/mol
InChI 键: LHNQYTRJWWRADU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TFB-TBOA and is a potent inhibitor of glutamate transporters. Glutamate transporters play an essential role in regulating the concentration of glutamate in the brain, which is a critical neurotransmitter involved in several physiological processes.

作用机制

TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of these transporters, thereby preventing the uptake of glutamate into the cells. Glutamate is a critical neurotransmitter that plays an essential role in several physiological processes, including learning and memory. Dysregulation of glutamate transporters can lead to excessive glutamate release, which can cause excitotoxicity and neuronal damage. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy by decreasing the concentration of glutamate in the brain.
Biochemical and Physiological Effects:
TFB-TBOA has several biochemical and physiological effects, including the inhibition of glutamate transporters, which leads to a decrease in the concentration of glutamate in the brain. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders. TFB-TBOA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

实验室实验的优点和局限性

The advantages of using TFB-TBOA in lab experiments include its potent inhibitory effect on glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. However, the limitations of using TFB-TBOA in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Additionally, the high potency of TFB-TBOA may make it difficult to use in certain experiments, as it may cause off-target effects.

未来方向

There are several future directions for the study of TFB-TBOA, including its potential use as a therapeutic agent for the treatment of neurological disorders. Further research is needed to determine the safety and efficacy of TFB-TBOA in humans, as well as to identify potential off-target effects. Additionally, the development of more efficient synthesis methods for TFB-TBOA may make it more accessible for use in lab experiments. Further studies are needed to elucidate the role of glutamate transporters in neurological disorders and to identify potential therapeutic targets for the treatment of these disorders.

合成方法

The synthesis of TFB-TBOA involves multiple steps, starting with the reaction of 2,4-difluoroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to obtain the final product. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.

科学研究应用

TFB-TBOA has been extensively studied in scientific research due to its potential use as a therapeutic agent. This compound has been shown to be a potent inhibitor of glutamate transporters, which are essential for regulating the concentration of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders.

属性

产品名称

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C18H17F2NO3

分子量

333.3 g/mol

IUPAC 名称

2,4-difluoro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17F2NO3/c19-12-6-7-16(17(20)9-12)18(22)21-13-3-1-4-14(10-13)24-11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,21,22)

InChI 键

LHNQYTRJWWRADU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

规范 SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。